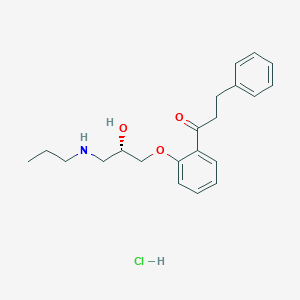
(S)-(-)-propafenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de naftifina es un fármaco antifúngico alilámico que se utiliza principalmente para el tratamiento tópico de infecciones fúngicas como tiña del pie, tiña crural y tiña corporal . Se desarrolló por primera vez en el Instituto de Investigación Sandoz en Viena, Austria, y es conocido por su triple acción: antifúngica, antibacteriana y antiinflamatoria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El clorhidrato de naftifina se puede sintetizar utilizando diversos métodos. Un método consiste en utilizar clorhidrato de N-metil-1-naftilmetilamina como materia prima, que reacciona en presencia de un disolvente éter orgánico, carbonato de metal alcalino y un catalizador a una temperatura adecuada para generar clorhidrato de naftifina bruto mediante una reacción de condensación . Otro método comienza con ácido 1-naftóico, que reacciona con una solución acuosa de metilamina en presencia de cloruro de sulfoxido para preparar N-metil-1-naftámmida. Este intermedio luego reacciona con formaldehído y estireno en presencia de un catalizador ácido de Lewis para formar naftifina carbonilada, que posteriormente se reduce y acidifica para obtener clorhidrato de naftifina .
Métodos de producción industrial
La producción industrial de clorhidrato de naftifina generalmente implica las rutas sintéticas mencionadas anteriormente, con optimizaciones para un mayor rendimiento y pureza. El proceso incluye pasos como la recristalización para lograr clorhidrato de naftifina de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de naftifina sufre diversas reacciones químicas, que incluyen:
Oxidación: El clorhidrato de naftifina puede oxidarse bajo condiciones específicas, aunque las vías de oxidación detalladas se reportan con menos frecuencia.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis de clorhidrato de naftifina incluyen cloruro de sulfoxido, metilamina, formaldehído, estireno, hidrato de hidracina e hidróxido de potasio . Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para facilitar las transformaciones deseadas.
Principales productos formados
El principal producto formado a partir de estas reacciones es el propio clorhidrato de naftifina, con intermediarios como la N-metil-1-naftámmida y la naftifina carbonilada como pasos clave en la vía sintética .
Aplicaciones Científicas De Investigación
El clorhidrato de naftifina tiene una amplia gama de aplicaciones de investigación científica:
Química: Sirve como un compuesto modelo para estudiar los agentes antifúngicos alilámicos y sus vías sintéticas.
Biología: El clorhidrato de naftifina se utiliza para investigar los mecanismos de actividad antifúngica y la inhibición del crecimiento fúngico.
Mecanismo De Acción
El clorhidrato de naftifina ejerce sus efectos antifúngicos inhibiendo la enzima escualeno 2,3-epoxidasa, que es crucial para la biosíntesis del ergosterol, un componente clave de las membranas celulares fúngicas . Esta inhibición conduce a una disminución del ergosterol y una acumulación de escualeno, lo que interrumpe la integridad de la membrana celular fúngica y finalmente causa la muerte celular . Además, el clorhidrato de naftifina exhibe propiedades antibacterianas y antiinflamatorias, lo que contribuye a su eficacia terapéutica .
Comparación Con Compuestos Similares
El clorhidrato de naftifina pertenece a la clase de agentes antifúngicos alilámicos, similar a compuestos como la terbinafina y la butenafina . En comparación con estos compuestos, el clorhidrato de naftifina es único en su triple acción (antifúngica, antibacteriana y antiinflamatoria) y su inhibición específica de la escualeno 2,3-epoxidasa . Otros compuestos similares incluyen:
Terbinafina: Otro agente antifúngico alilámico con un mecanismo de acción similar pero utilizado principalmente para el tratamiento sistémico.
Butenafina: Un agente antifúngico bencilamina con un espectro más amplio de actividad contra dermatofitos y levaduras.
La combinación única de acciones del clorhidrato de naftifina y su eficacia en formulaciones tópicas lo convierten en un compuesto valioso en el tratamiento de infecciones fúngicas.
Propiedades
Número CAS |
107381-36-2 |
|---|---|
Fórmula molecular |
C21H28ClNO3 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/t18-;/m0./s1 |
Clave InChI |
XWIHRGFIPXWGEF-FERBBOLQSA-N |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
SMILES isomérico |
CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
SMILES canónico |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol](/img/structure/B10632.png)

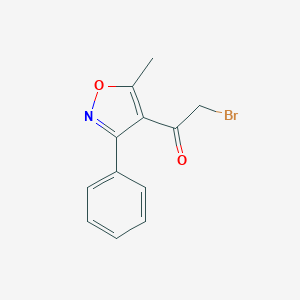
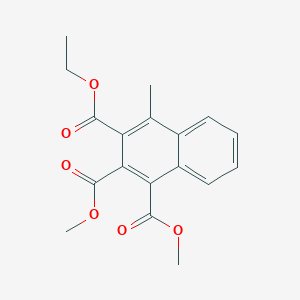

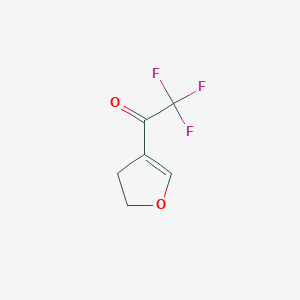
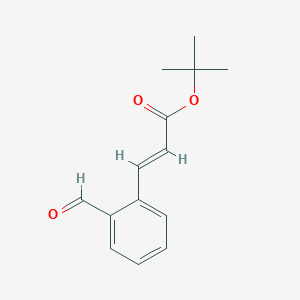
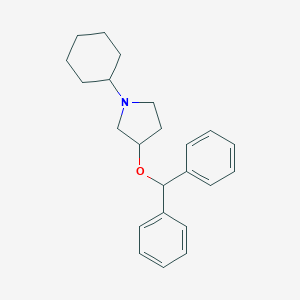
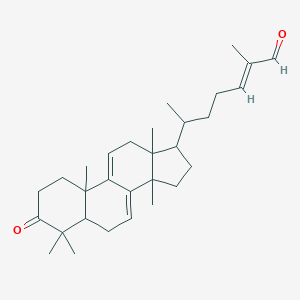
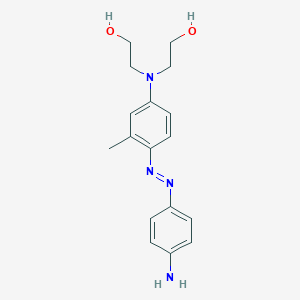
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)

